molecular formula C12H23N B8661938 N-(Hex-5-en-1-yl)hex-5-en-1-amine CAS No. 157099-65-5

N-(Hex-5-en-1-yl)hex-5-en-1-amine

Cat. No. B8661938
CAS RN: 157099-65-5
M. Wt: 181.32 g/mol
InChI Key: RFDSGAGBPXOEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hex-5-en-1-yl)hex-5-en-1-amine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Hex-5-en-1-yl)hex-5-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Hex-5-en-1-yl)hex-5-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

157099-65-5

Product Name

N-(Hex-5-en-1-yl)hex-5-en-1-amine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-hex-5-enylhex-5-en-1-amine

InChI

InChI=1S/C12H23N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,13H,1-2,5-12H2

InChI Key

RFDSGAGBPXOEEY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNCCCCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, ethanol (8.6 ml) and potassium hydroxide (0.85 g, 13 mmol) were added to 3-(di-5-hexenyl)aminopropionitrile (2.0 g, 8.6 mmol), and the mixture was refluxed for 7.5 hours. The reaction mixture was allowed to stand, and then water (150 ml) and chloroform (150 ml) were added to the reaction mixture. Layers were separated, and the organic layer was dried over sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography to give 0.32 g (21%) of the titled compound as a pale yellow oily matter.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
3-(di-5-hexenyl)aminopropionitrile
Quantity
2 g
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reactant
Reaction Step One
Name
Quantity
150 mL
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reactant
Reaction Step Two
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150 mL
Type
solvent
Reaction Step Two
Yield
21%

Synthesis routes and methods II

Procedure details

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C=CCCCCN(CCC#N)CCCCC=C
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